molecular formula C7H11NOS B1518048 2-(1-Isothiocyanatoethyl)oxolane CAS No. 1153129-43-1

2-(1-Isothiocyanatoethyl)oxolane

Cat. No.: B1518048
CAS No.: 1153129-43-1
M. Wt: 157.24 g/mol
InChI Key: AZSLONXMXZZZTL-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of 2-(1-Isothiocyanatoethyl)oxolane typically begins with oxolane and 1-ethylthiourea.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of oxolane with 1-ethylthiourea in the presence of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).

  • Purification: The product is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the isothiocyanato group to thiocarbonyl groups.

  • Substitution: Nucleophilic substitution reactions can occur at the isothiocyanato group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Oxidation can yield oxo-compounds such as 2-(1-oxoethyl)oxolane.

  • Reduction Products: Reduction can produce thiocarbonyl derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various amine and alcohol derivatives.

Scientific Research Applications

2-(1-Isothiocyanatoethyl)oxolane has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving thiocyanate metabolism.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(1-Isothiocyanatoethyl)oxolane exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The isothiocyanato group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules.

  • Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

2-(1-Isothiocyanatoethyl)oxolane is compared with other similar compounds to highlight its uniqueness:

  • 2-(1-Isothiocyanatoethyl)benzene: This compound has a similar isothiocyanato group but is attached to a benzene ring instead of oxolane.

  • 2-(1-Isothiocyanatoethyl)ethanol: This compound has an ethyl group instead of oxolane, leading to different chemical properties and reactivity.

Properties

IUPAC Name

2-(1-isothiocyanatoethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-6(8-5-10)7-3-2-4-9-7/h6-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSLONXMXZZZTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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